molecular formula C14H18N4O2 B6025143 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No. B6025143
M. Wt: 274.32 g/mol
InChI Key: UEBLNYKTYORODX-UHFFFAOYSA-N
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Description

8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, also known as TASP, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. TASP is a cyclic urea derivative that contains a spirocyclic core, which is responsible for its biological activity.

Mechanism of Action

The mechanism of action of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on its application. In animal studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve immune function. This compound has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is its unique structure, which makes it a potential candidate for the development of new drugs. This compound has also been shown to exhibit low toxicity, making it suitable for further research and development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and effectiveness.

Future Directions

There are several future directions for the research and development of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and asthma. Another potential direction is the development of this compound-based drugs for the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other diseases.

Synthesis Methods

The synthesis of 8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves the reaction of 1,2,4,8-tetraazaspiro[4.5]decan-3-one with acetic anhydride and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.

Scientific Research Applications

8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In addition, this compound has been studied for its ability to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

8-acetyl-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-11(19)17-9-7-14(8-10-17)15-13(20)18(16-14)12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBLNYKTYORODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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